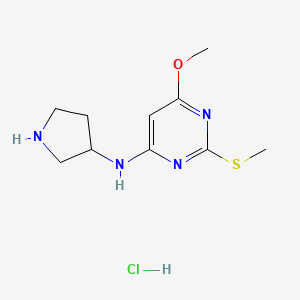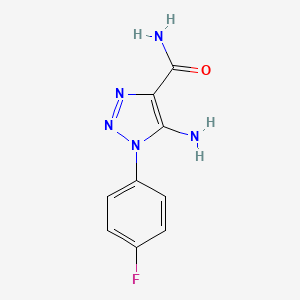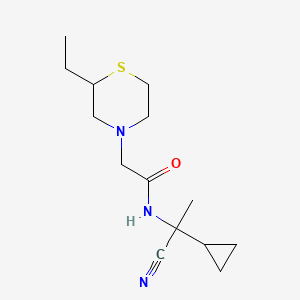
N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer treatment. CCT137690 is a selective inhibitor of the serine/threonine protein kinase, Mps1, which plays a critical role in the regulation of mitosis. In
Scientific Research Applications
Synthesis and Organic Chemistry
Reduction Processes
A study by Zeng, Hu, and Hu (1997) describes a method for synthesizing N-(1-cyano-2-substituted phenylethyl) acetamides, which are similar in structure to the compound , through a reduction process using NaTeH. This process offers a general and convenient way to prepare benzyl substituted acyclic Reissert compounds without using phenylacetaldehydes as starting materials (Peng Zeng, Yuefei Hu, & Hongwen Hu, 1997).
Antimicrobial Activities
Albratty, El-Sharkawy, and Alam (2017) investigated the synthesis of various novel heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide and 2-cyano-N-(oxazol-2-yl)acetamide. These compounds demonstrated promising inhibitory effects on different cell lines, suggesting potential applications in antimicrobial therapies (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).
Medicinal Chemistry
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents effective against Candida and Aspergillus species. They also showed promise in in vitro activity against various fungi species and demonstrated efficacy in a murine model of systemic Candida albicans infection (D. Bardiot et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
Rani, Pal, Hegde, and Hashim (2014, 2016) synthesized novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, which exhibited potential as cytotoxic, anti-inflammatory, and analgesic agents. These compounds were tested for their effectiveness against various diseases, indicating their significance in therapeutic applications (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014, 2016).
Material Science
- Molecular Imprinted Polymers: Fahim and Abu-El Magd (2021) conducted a study involving the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was then used as a template for creating molecular imprinted polymers, demonstrating applications in material science, particularly in the development of organic fillers for paper sheets and antimicrobial activities (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-12-8-17(6-7-19-12)9-13(18)16-14(2,10-15)11-4-5-11/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVZCXRYSFVFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


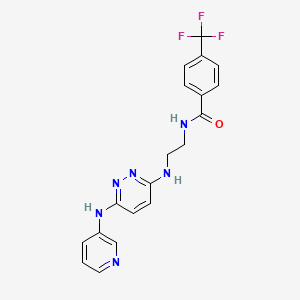
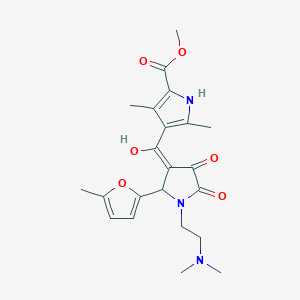
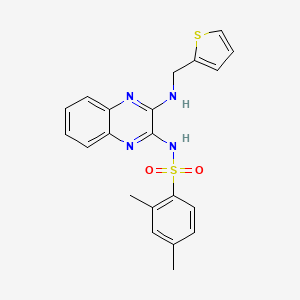
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
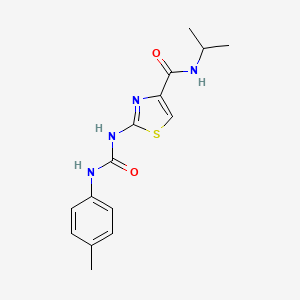
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
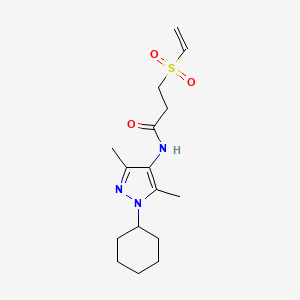


![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)
